4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)-
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Overview
Description
4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- is a heterocyclic compound that features a quinoline ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with pyrazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole compounds .
Scientific Research Applications
4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
4-Quinolinemethanol, 2-(1-ethyl-1H-pyrazol-4-yl)- is unique due to its specific structural features that confer distinct chemical and biological properties.
Properties
CAS No. |
1354706-31-2 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H15N3O/c1-2-18-9-12(8-16-18)15-7-11(10-19)13-5-3-4-6-14(13)17-15/h3-9,19H,2,10H2,1H3 |
InChI Key |
UMZASKRDWWWKFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO |
Origin of Product |
United States |
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